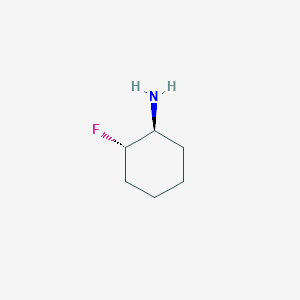

(1S,2S)-2-fluorocyclohexan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12FN |

|---|---|

Molecular Weight |

117.16 g/mol |

IUPAC Name |

(1S,2S)-2-fluorocyclohexan-1-amine |

InChI |

InChI=1S/C6H12FN/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,8H2/t5-,6-/m0/s1 |

InChI Key |

ZFZUTWAYBJFSIL-WDSKDSINSA-N |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N)F |

Canonical SMILES |

C1CCC(C(C1)N)F |

Origin of Product |

United States |

Stereochemical Control and Enantioselectivity in Fluorinated Cyclohexylamine Synthesis

Factors Governing Diastereoselectivity and Enantioselectivity

The stereochemical outcome in the synthesis of fluorinated cyclohexylamines is dictated by a combination of factors, including the choice of starting material, the nature of the fluorinating agent, and the reaction conditions. The cyclohexane (B81311) ring's conformational flexibility adds another layer of complexity to achieving stereocontrol.

Key factors include:

Substrate Control: The synthesis often begins with a pre-existing cyclic scaffold, such as a cyclic ketone or epoxide. In the case of electrophilic fluorination of cyclic ketones, the reaction proceeds through an enol or enolate intermediate. The regioselectivity and stereoselectivity are then governed by a combination of steric and electronic effects of the substrate. sapub.org

Reagent-Based Control: The choice between an electrophilic fluorinating agent (e.g., Selectfluor®) and a nucleophilic fluoride (B91410) source (e.g., triethylamine (B128534) trihydrofluoride, Et₃N·3HF) determines the reaction mechanism and, consequently, the stereochemical output. sapub.orgnih.gov For instance, the ring-opening of cyclic epoxides with a nucleophilic fluoride source like HF-pyridine typically proceeds via an Sₙ2 mechanism, leading to anti-diaxial opening of the epoxide ring and the formation of a trans-fluorohydrin. researchgate.net

Reaction Conditions: Subtle changes in reaction conditions can dramatically alter the stereochemical course of a reaction. In a notable example involving nucleophilic fluorination on a triflate-activated sugar analog, the use of Et₃N·3HF resulted in an inversion of configuration at the reaction center. beilstein-journals.org Conversely, using in situ generated Et₃N·1HF under the same conditions led to the product with retention of configuration, highlighting the profound impact of the specific fluoride reagent employed. beilstein-journals.org

Table 1: Factors Influencing Stereoselectivity in Fluorinated Cyclohexane Synthesis

| Factor | Description | Example Outcome | Citations |

| Substrate | Pre-existing stereocenters or conformational biases in the starting material. | Ring-opening of a conformationally locked epoxide leads to a specific diastereomer. | researchgate.net |

| Fluorinating Agent | Electrophilic (e.g., Selectfluor®) vs. Nucleophilic (e.g., Et₃N·3HF). | Electrophilic fluorination of a ketone enolate may favor attack from the less hindered face. Nucleophilic attack on an epoxide results in trans-addition. | sapub.orgresearchgate.net |

| Catalyst | Use of chiral catalysts to create a diastereomeric transition state. | Chiral phosphoric acid and amine co-catalysis enables high enantioselectivity in ketone fluorination. | acs.org |

| Reaction Conditions | Solvent, temperature, and specific formulation of the reagent. | Changing the HF source from Et₃N·3HF to Et₃N·1HF can switch the stereochemical outcome from inversion to retention. | beilstein-journals.org |

Chiral Induction Mechanisms in Fluorination Processes

Introducing chirality to create enantiomerically pure (1S,2S)-2-fluorocyclohexan-1-amine requires a robust chiral induction strategy. Several advanced methods have been developed to transfer stereochemical information during the C-F bond-forming step.

Organocatalysis: A powerful strategy involves the use of small chiral organic molecules as catalysts. One highly effective system for the asymmetric fluorination of α-branched cyclohexanones employs a dual-catalyst approach: a chiral phosphoric acid acts as a chiral anion phase-transfer catalyst, while a chiral primary amine, such as a phenylalanine methyl ester, promotes the formation of a chiral enamine intermediate. acs.org This cooperative catalysis creates a highly organized chiral environment for the electrophilic fluorinating agent (Selectfluor), leading to excellent enantioselectivity. acs.org The requirement for both chiral catalysts is absolute; using an achiral amine or an achiral phosphoric acid results in a significant drop in enantioinduction. acs.org

Biocatalysis: Enzymes offer unparalleled stereocontrol in chemical transformations. Reductive aminases (RedAms) sourced from fungi can be used for the asymmetric reductive amination of α-fluoroketones. whiterose.ac.uk These enzymes utilize a cofactor such as NADPH to reduce an imine intermediate, which is formed in situ from the ketone and an amine donor (e.g., ammonia), to generate the desired chiral amine with high conversion and enantiomeric excess. whiterose.ac.uk Lipase enzymes have also been employed in the kinetic resolution of fluorinated β-lactams, demonstrating the broad utility of biocatalysis in preparing stereochemically pure fluorinated heterocycles. nih.gov

Chiral Auxiliaries: In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. For example, a ketone can be reacted with (R)-phenylglycinol to form a chiral oxazolidine. nih.gov This auxiliary then sterically blocks one face of the molecule, guiding the fluorinating agent to the opposite face. The auxiliary is cleaved in a later step to reveal the enantiomerically enriched fluorinated product.

Table 2: Enantioselective Fluorination of 2-Phenylcyclohexanone using Chiral Catalysis

| Chiral Amine Catalyst | Chiral Phosphoric Acid Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| d-Phenylalanine methyl ester | Achiral Phosphoric Acid (AP) | Good | 20 |

| Achiral Amine | (R)-TRIP | Low | 10 |

| d-Phenylalanine methyl ester | (R)-TRIP | 80 | 96 |

Data synthesized from research on asymmetric fluorination of α-branched cyclohexanones. acs.org The results demonstrate the necessity of both a chiral amine and a chiral phosphoric acid for achieving high enantioselectivity.

Control of Absolute Configuration and Stereoisomeric Purity

Once a synthetic route is established, rigorous methods are required to control the absolute configuration and ensure the stereoisomeric purity of the final product. This involves both the separation of stereoisomers and their unambiguous characterization.

Methods for Separation and Purification:

Asymmetric Synthesis: The most efficient strategy is to use an asymmetric synthetic method, as described in section 3.2, to generate the desired (1S,2S) isomer directly.

Chiral Resolution: When a racemic or diastereomeric mixture is produced, it can be separated into its constituent stereoisomers.

Classical Resolution: This involves forming diastereomeric salts by reacting the amine mixture with a chiral resolving agent, such as L-tartaric acid. researchgate.net These diastereomeric salts often have different solubilities, allowing one to be selectively crystallized and separated.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (e.g., Chiralpak columns) is a powerful analytical and preparative technique for separating enantiomers. nih.gov

Enzymatic Kinetic Resolution: This method utilizes an enzyme that selectively metabolizes or reacts with only one enantiomer in a racemic mixture, leaving the other, desired enantiomer untouched and thus enantiomerically enriched. google.com This process is limited to a theoretical maximum yield of 50% for the desired enantiomer.

Methods for Determining Absolute Configuration and Purity:

X-ray Crystallography: This is the definitive method for determining the absolute configuration of a chiral molecule. It requires the formation of a single, high-quality crystal of the compound or a suitable derivative, such as a para-bromobenzenesulfonamide derivative. researchgate.net The diffraction pattern provides an unambiguous three-dimensional structure of the molecule. nih.gov

Vibrational Circular Dichroism (VCD): VCD analysis measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to one predicted by density functional theory (DFT) calculations, the absolute configuration can be assigned without the need for crystallization. nih.gov

NMR Spectroscopy with Chiral Derivatizing Agents: The enantiomeric purity (ee) of an amine can be determined by converting it into a pair of diastereomers using a chiral derivatizing agent. For example, reacting the amine with the enantiomers of a chiral α-fluorinated phenylacetic phenylselenoester (FPP) yields diastereomeric amides. frontiersin.org The fluorine atoms in these diastereomers are in different chemical environments and will exhibit distinct signals in the ¹⁹F NMR spectrum, allowing for the integration and quantification of each enantiomer. frontiersin.org

Enantioconvergence Phenomena in Fluorination Reactions

Enantioconvergence represents a highly efficient strategy in asymmetric synthesis where a racemic or diastereomeric mixture of a starting material is converted into a single, enantiomerically enriched product. This approach overcomes the 50% yield limitation inherent in kinetic resolution processes. In the context of fluorination, an enantioconvergent reaction would ideally transform a racemic mixture of a cyclohexanone (B45756) or other precursor into predominantly the this compound.

The mechanism behind such a process often relies on a catalytic cycle that can selectively produce one product enantiomer while simultaneously enabling the racemization of the starting material. This ensures that the entire substrate pool is funneled into the desired chiral product. For example, in the asymmetric fluorination of α-branched cyclohexanones, if the starting ketone could undergo rapid racemization under the basic or enamine-forming conditions of the reaction, the chiral catalytic system could continuously draw from the racemic mixture to produce a single enantiomer in high yield and high enantiomeric excess. acs.org

While specific, well-established examples of enantioconvergence for the direct synthesis of this compound are not prominently documented, the principles underlying modern catalytic asymmetric fluorinations provide a clear blueprint for the future development of such highly efficient and atom-economical processes. acs.org The ability to transform a racemic mixture into a single chiral product represents a significant goal in stereoselective synthesis.

Conformational Analysis and Stereoelectronic Effects in Fluorinated Cyclohexylamines

Cyclohexane (B81311) Ring Conformation and Inversion Dynamics

The cyclohexane ring is not a planar structure. To avoid strain, it adopts a number of non-planar three-dimensional conformations. The most stable of these is the chair conformation, which minimizes both angle strain and torsional strain. ntu.edu.sglibretexts.org

Chair and Twisted-Boat Conformations

The chair conformation is the most stable form of cyclohexane, with the vast majority of molecules in a sample adopting this shape at room temperature. ntu.edu.sgwikipedia.org In this conformation, the carbon-carbon bonds have angles of approximately 111°, which is very close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain. libretexts.org Furthermore, all the hydrogen atoms are staggered, which eliminates torsional strain. ntu.edu.sg

The hydrogen atoms in a chair conformation can be divided into two types: axial and equatorial. Axial bonds are parallel to the axis of the ring, pointing either up or down, while equatorial bonds point out from the "equator" of the ring. ntu.edu.sgfiveable.me

Another, less stable conformation is the twisted-boat conformation. The boat conformation has higher energy than the chair due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. wikipedia.org The twisted-boat is slightly more stable than the true boat conformation as it relieves some of this torsional strain. libretexts.org

Analysis of Ring Inversion Energy Barriers

Cyclohexane rings are conformationally mobile. A process known as ring inversion, or a "ring flip," allows the interconversion between two chair conformations. ntu.edu.sgsaskoer.ca During this process, all axial bonds become equatorial, and all equatorial bonds become axial. ntu.edu.sg

This interconversion is not a simple, one-step process. The ring must pass through higher-energy intermediate conformations, including the half-chair and the twisted-boat. libretexts.orgwikipedia.org The energy barrier for the ring inversion of cyclohexane is approximately 10-11 kcal/mol. This barrier is low enough for the inversion to occur rapidly at room temperature. ntu.edu.sg

Table 1: Relative Energies of Cyclohexane Conformations

| Conformation | Relative Energy (kcal/mol) |

| Chair | 0 |

| Twist-Boat | 5.5 |

| Boat | 6.9 |

| Half-Chair | 10.8 |

Note: Energy values are approximate and can vary slightly based on the source.

Influence of Fluorine Substitution on Cyclohexane Conformation and Reactivity

The introduction of a fluorine atom onto a cyclohexane ring can significantly influence its conformational preferences and reactivity due to the unique properties of the carbon-fluorine bond. nih.gov

Stereoelectronic Effects of Carbon-Fluorine Bonds

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. wikipedia.org In fluorinated cyclohexanes, these effects can override simple steric considerations.

The gauche effect describes the tendency of certain substituents, particularly fluorine, to adopt a gauche (a 60° dihedral angle) rather than an anti (180°) conformation to each other, despite potential steric repulsion. wikipedia.org This effect is often attributed to hyperconjugation, a stabilizing interaction where a filled bonding orbital donates electron density into an adjacent empty antibonding orbital. wikipedia.orgrsc.org In the case of 1,2-difluoroethane, the gauche conformation is more stable due to the favorable interaction between the C-H σ bonding orbital and the C-F σ* antibonding orbital. wikipedia.org

In fluorinated cyclohexylamines, anomeric-type effects can also play a crucial role. The anomeric effect is the preference of an electronegative substituent at the anomeric carbon of a pyranose ring for the axial position, which is counterintuitive from a steric standpoint. wikipedia.org A similar phenomenon can be observed in other saturated heterocyclic systems. youtube.com This effect is also explained by hyperconjugation, where a lone pair on an endocyclic heteroatom donates into the σ* orbital of the C-X bond, an interaction that is maximized in the axial conformation. wikipedia.org In the context of (1S,2S)-2-fluorocyclohexan-1-amine, while it is not a traditional anomeric system, analogous stabilizing hyperconjugative interactions between the nitrogen lone pair and the anti-periplanar C-F σ* orbital can influence the conformational equilibrium. Studies on selectively fluorinated methoxycyclohexanes have shown that fluorine substitution can induce pseudo-anomeric effects, leading to unexpected axial preferences. nih.govst-andrews.ac.uk

The carbon-fluorine bond is highly polarized, with a partial negative charge on the fluorine atom and a partial positive charge on the carbon atom. nih.gov These dipoles can interact with other polar bonds or charged centers within the molecule, influencing its conformation. nih.govsolubilityofthings.com

In a molecule like this compound, the interaction between the C-F dipole and the C-N dipole, as well as the lone pair on the nitrogen atom, will be a significant factor in determining the preferred conformation. The relative orientation of these dipoles in the different chair conformations will lead to varying degrees of electrostatic attraction or repulsion, thereby affecting their relative energies. Research on fluorinated cyclohexanes has highlighted the importance of such electrostatic interactions in dictating conformational preferences, sometimes even overriding other stereoelectronic effects. acs.org For instance, in certain fluorinated cyclohexanes, nonclassical hydrogen bonds between a fluorine atom and diaxial hydrogens have been shown to significantly stabilize axial conformations. acs.org

Table 2: Summary of Stereoelectronic Effects

| Effect | Description | Key Interaction | Consequence |

| Gauche Effect | Preference for a gauche conformation between vicinal electronegative substituents. | Hyperconjugation (σC-H → σC-F) | Can favor conformations with fluorine in a seemingly sterically hindered position. wikipedia.orgwikipedia.org |

| Anomeric-Type Effect | Preference for an axial orientation of an electronegative substituent adjacent to a heteroatom. | Hyperconjugation (nN → σC-F) | Can stabilize the conformer with an axial fluorine atom. wikipedia.orgnih.gov |

| Dipole-Dipole Interactions | Electrostatic interactions between polar bonds. | Attraction or repulsion between C-F and C-N dipoles. | Influences the relative stability of different chair conformations. nih.govsolubilityofthings.com |

| Charge-Dipole Interactions | Electrostatic interactions between a charged center and a polar bond. | Interaction of the nitrogen lone pair with the C-F dipole. | Can further stabilize or destabilize specific conformers. nih.gov |

Hyperconjugative Stabilization

In the conformational analysis of fluorinated cyclohexanes, hyperconjugation plays a critical role in determining the stability of various conformers. This stereoelectronic effect involves the delocalization of electrons from a filled bonding orbital (donor) to an adjacent empty antibonding orbital (acceptor). wikipedia.org In the context of this compound, the key hyperconjugative interactions involve the sigma (σ) orbitals of carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds acting as donors, and the antibonding sigma-star (σ*) orbital of the carbon-fluorine (C-F) bond acting as a strong acceptor.

The stability derived from these interactions is highly dependent on the geometry of the molecule, specifically the dihedral angle between the donor and acceptor orbitals. A classic example is the gauche effect observed in 1,2-difluoroethane, where the gauche conformer is more stable than the anti-conformer, a phenomenon attributed to stabilizing σ(C–H) → σ*(C–F) hyperconjugation. wikipedia.org In the chair conformation of a fluorinated cyclohexane, similar interactions are at play. The anti-periplanar arrangement (180° dihedral angle) between a donor and an acceptor orbital provides the most effective overlap for hyperconjugation.

Axial vs. Equatorial Preferences of Substituents

The preference for a substituent to occupy either an axial or equatorial position on a cyclohexane ring is a cornerstone of conformational analysis, governed by a combination of steric and stereoelectronic effects. masterorganicchemistry.comfiveable.me For monosubstituted cyclohexanes, the steric strain arising from 1,3-diaxial interactions generally favors the equatorial position for the substituent. fiveable.me However, in polysubstituted systems like this compound, the analysis is more complex, involving the interplay of all substituents.

Fluorine, despite its high electronegativity, is a relatively small atom, and its preference for the equatorial position is less pronounced compared to larger groups. The energy difference, or A-value, for a fluorine substituent is modest, with the equatorial conformer being only slightly more stable than the axial one in fluorocyclohexane (B1294287) (by about 0.25 kcal/mol). pearson.com This small energy gap means that stereoelectronic effects, such as hyperconjugation, can significantly influence and sometimes even reverse this preference. wikipedia.orgresearchgate.net

In 2-substituted systems, the gauche interaction between the substituents becomes a determining factor. libretexts.org For this compound, the diequatorial (eq, eq) and diaxial (ax, ax) conformers must be considered. The diaxial conformer suffers from significant 1,3-diaxial steric strain between the substituents and the axial hydrogens on the ring. fiveable.me Conversely, the diequatorial conformer minimizes these classic steric clashes. However, the gauche relationship between the equatorial fluorine and amine groups introduces its own set of interactions that must be evaluated. In some fluorinated systems, counter-intuitive axial preferences have been observed and attributed to stabilizing electrostatic and stereoelectronic effects that outweigh steric repulsion. nih.govst-andrews.ac.uk

Table 1: Conformational Energy Preferences (A-Values) for Relevant Substituents

A-values represent the energy difference (ΔG°) between the axial and equatorial conformers (ΔG° = G_axial - G_equatorial) in kcal/mol. A positive value indicates a preference for the equatorial position.

| Substituent | A-Value (kcal/mol) | Reference |

|---|---|---|

| -F (Fluorine) | ~0.25 | pearson.com |

| -NH₂ (Amine) | ~1.2 - 1.7 | N/A |

| -CH₃ (Methyl) | 1.74 | masterorganicchemistry.com |

| -OH (Hydroxyl) | ~0.9 | fiveable.me |

Intramolecular Interactions and Resultant Conformational Landscapes

The three-dimensional structure, or conformational landscape, of this compound is shaped by a delicate balance of various intramolecular interactions. Beyond the hyperconjugative effects discussed previously, electrostatic forces and hydrogen bonding play a pivotal role. nih.gov The presence of both a hydrogen bond donor (the N-H group of the amine) and a potential hydrogen bond acceptor (the fluorine atom) within the same molecule allows for the possibility of an intramolecular N-H···F hydrogen bond.

The formation and strength of such a hydrogen bond are highly dependent on the conformation of the cyclohexane ring. nih.gov For this interaction to occur, the N-H bond and the fluorine atom must be in close spatial proximity, a condition that might be met in specific chair or twist-boat conformations. Experimental and theoretical studies on related fluoro-amino compounds have confirmed the existence of these weak hydrogen bonds, which can provide a stabilizing contribution of several kcal/mol, thereby influencing the conformational equilibrium. nih.gov

Solvent Effects on Conformational Equilibria

For many fluorinated cyclohexanes, the equatorial conformer is more polar than the axial one. st-andrews.ac.uk Consequently, as the polarity of the solvent increases, the conformational equilibrium tends to shift to favor the equatorial form. This has been demonstrated experimentally for compounds like 2-fluorocyclohexanone (B1314666), where the axial conformer is favored in the gas phase or in nonpolar solvents, but the equilibrium shifts progressively toward the more polar equatorial conformer in solvents of increasing dielectric constant. d-nb.info For instance, studies on fluorinated methoxycyclohexanes showed a clear shift from a dominant axial conformer in hexane (B92381) to a greater population of the equatorial conformer in the more polar dichloromethane (B109758) (DCM). st-andrews.ac.uk

This stabilization is due to the favorable interaction between the solvent's dielectric continuum and the solute's dipole moment. researchgate.net Therefore, in a nonpolar solvent like cyclohexane, the intrinsic intramolecular forces (hyperconjugation, steric effects) are the primary determinants of the conformational preference. In contrast, in a polar solvent like water or methanol, the solvent-solute interactions can become dominant, potentially overriding the intrinsic preferences observed in the gas phase. st-andrews.ac.ukrsc.org The amphiphilic nature of 2-fluorocyclohexan-1-amine, with its polar amine and fluoro groups and nonpolar hydrocarbon ring, suggests that specific solvent-solute interactions, such as hydrogen bonding with protic solvents, would also play a crucial role in determining its conformational landscape in solution. nih.gov

Table 2: Solvent Influence on Conformational Equilibrium of 2-Fluorocyclohexanone

Illustrates the general trend of increasing equatorial preference with increasing solvent polarity. Data is for the analogous 2-fluorocyclohexanone system.

| Solvent | Dielectric Constant (ε) | Axial Mole Ratio (n_ax) | Reference |

|---|---|---|---|

| Gas Phase | 1 | ~0.60 - 0.64 | d-nb.info |

| Cyclohexane | 2.0 | N/A (Equatorial preferred) | d-nb.info |

| Chloroform | 4.8 | 0.20 | d-nb.info |

Protonation State Influence on Cyclohexylamine (B46788) Conformation

The protonation state of the amine group is expected to have a profound impact on the conformational equilibrium of this compound. nih.gov In neutral or basic conditions, the amine exists as a neutral -NH₂ group. However, in an acidic environment, it will be protonated to form an ammonium (B1175870) group, -NH₃⁺. This transformation introduces a formal positive charge and fundamentally alters the nature of the intramolecular interactions within the molecule. rsc.org

The introduction of the positive charge on the ammonium group dramatically changes the electrostatic landscape. A strong repulsive force will arise between the positively charged -NH₃⁺ group and the partial positive charge on the carbon of the C-F bond, as well as a repulsive gauche interaction with the electronegative fluorine atom. This new, powerful electrostatic repulsion would likely destabilize any conformation that brings the -NH₃⁺ and -F groups into close proximity.

Furthermore, protonation enhances the hydrogen-bonding capability of the substituent. The -NH₃⁺ group is a much stronger hydrogen bond donor than the neutral -NH₂ group. This could lead to stronger interactions with solvent molecules, particularly polar, protic solvents, further influencing the conformational preference. nih.govacs.org The protonation can also induce significant conformational changes in the local protein environment in biological systems, highlighting the importance of charge state on structure. acs.orgnih.gov For this compound, the conformational preference in the protonated state will be determined by a new balance of forces: the strong electrostatic repulsion between the substituents, altered steric demands of the -NH₃⁺ group, and its modified interactions with the solvent. It is highly probable that the equilibrium would shift significantly to favor the conformer that maximizes the distance between the ammonium and fluoro substituents.

Spectroscopic Characterization and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

NMR spectroscopy is the most powerful tool for elucidating the structural details of (1S,2S)-2-fluorocyclohexan-1-amine in solution. Analysis of chemical shifts, coupling constants, and through-space correlations provides a comprehensive picture of its stereochemical and conformational properties. For a 1,2-disubstituted cyclohexane (B81311) like this compound, the molecule exists as an equilibrium of two chair conformations. The trans configuration dictates that the substituents will be either diaxial (a,a) or diequatorial (e,e). Generally, the diequatorial conformer is significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions. libretexts.orglibretexts.org

¹H NMR for Dihedral Angles and Interproton Distances

Proton NMR (¹H NMR) provides critical data for conformational analysis through the measurement of vicinal (three-bond, ³J) coupling constants between adjacent protons. The magnitude of these couplings is directly related to the dihedral angle (φ) between the protons, a relationship described by the Karplus equation. wikipedia.orgyoutube.com

In the more stable diequatorial (e,e) conformer of this compound, the proton attached to C1 (H1) and the proton at C2 (H2) are both in axial positions. The dihedral angle between these two axial protons (H1a-C1-C2-H2a) is approximately 180°. According to the Karplus curve, this anti-periplanar arrangement results in a large coupling constant, typically in the range of 10-14 Hz. youtube.com

Conversely, in the less stable diaxial (a,a) conformer, H1 and H2 would be equatorial, leading to a much smaller gauche coupling (φ ≈ 60°, ³J ≈ 2-5 Hz). youtube.comjeol.com The observation of a large ³J(H1,H2) coupling constant would, therefore, provide strong evidence that the diequatorial conformer is the predominant species in solution.

The following table illustrates the expected coupling constants based on the Karplus relationship for different proton relationships in a fixed chair conformation. youtube.comjeol.com

| Interacting Protons | Dihedral Angle (φ) | Expected ³JHH (Hz) |

| Axial - Axial | ~180° | 10 - 14 |

| Axial - Equatorial | ~60° | 2 - 5 |

| Equatorial - Equatorial | ~60° | 2 - 5 |

This interactive table demonstrates the relationship between proton orientation and their corresponding coupling constants.

¹⁹F NMR in Fluorinated Compound Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing fluorinated organic molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgnih.gov The ¹⁹F chemical shift is highly sensitive to the local electronic environment, providing valuable information about the conformation.

For this compound, the chemical shift of the fluorine atom will differ depending on whether it is in an axial or equatorial position. Generally, an axial fluorine atom is more shielded (appears at a higher field/lower ppm value) compared to an equatorial fluorine atom. Furthermore, the coupling constants between fluorine and vicinal protons (³J(H,F)) also follow a Karplus-type relationship. A large, trans-diaxial coupling (³J(Hax,Fax) ≈ 20-30 Hz) would be expected for the diequatorial conformer (where F is equatorial and the vicinal axial proton is trans to it), while smaller gauche couplings would be observed otherwise. rsc.org The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for resolving complex mixtures and studying reaction mechanisms. nih.govrsc.org

Dynamic NMR (DNMR) for Conformational Interconversion Rates

Cyclohexane and its derivatives are not static; they undergo a rapid "ring-flip" between two chair conformations at room temperature. nih.govyoutube.com This process interconverts axial and equatorial substituents. For this compound, this is the interconversion between the diequatorial and the diaxial conformers.

Dynamic NMR (DNMR) spectroscopy is used to study the kinetics of this process. acs.org At room temperature, the ring flip is typically fast on the NMR timescale, resulting in a time-averaged spectrum where the chemical shifts and coupling constants are a weighted average of the two conformers. youtube.com By lowering the temperature, the rate of interconversion can be slowed. At a certain temperature, known as the coalescence temperature, the signals for the individual conformers broaden and merge. Below this temperature, separate signals for the axial and equatorial conformers can be resolved. vu.nl By analyzing the line shapes of the spectra at different temperatures, the rate of interconversion and the activation energy barrier for the ring flip can be calculated, providing quantitative data on the conformational dynamics. researchgate.net For trans-1,4-dibromo-1,4-dicyanocyclohexane, a related system, variable-temperature studies allowed for the measurement of these rates and an enthalpy of activation of 62 kJ mol⁻¹. nih.govresearchgate.net

Nuclear Overhauser Effect (nOe) Correlations for Relative Stereochemistry

The Nuclear Overhauser Effect (NOE) is a through-space correlation that provides information about the spatial proximity of nuclei, typically protons that are less than 5 Å apart. This is extremely useful for confirming the relative stereochemistry of substituents on the cyclohexane ring.

In the diequatorial conformer of this compound, the axial proton on C1 (H1a) is spatially close to the axial protons on C3 and C5. An NOE correlation between H1a and these protons would be expected. Crucially, H1a would also be close to the axial proton on C2 (H2a). Observing an NOE between H1a and H2a would strongly support the trans configuration, as these protons are on the same side of the ring in this arrangement. In contrast, for a cis isomer, the relationship would be between an axial and an equatorial proton, which are further apart, leading to a weaker or absent NOE. Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly powerful for mapping these spatial relationships throughout the molecule. researchgate.net

Chiroptical Spectroscopy

While NMR provides detailed structural information, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) directly probe the molecule's chirality. rsc.org These methods measure the differential absorption of left and right circularly polarized light.

For a chiral molecule like this compound, the VCD spectrum (the infrared counterpart to ECD) is highly sensitive to both its absolute configuration and its conformational distribution in solution. mdpi.com Each conformer (diequatorial and diaxial) will have a unique, signed VCD spectrum. The experimentally observed spectrum is the population-weighted average of the spectra of the individual conformers.

By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations for both the (1S,2S) and (1R,2R) enantiomers in their different conformations, an unambiguous assignment of the absolute configuration can be made. mdpi.com This comparative analysis is a powerful tool for confirming the stereochemical outcome of an asymmetric synthesis. The presence of the amine and fluorine substituents, which introduce specific vibrational modes, can provide characteristic VCD bands that are useful for this assignment. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Structural Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for the structural elucidation of this compound by probing its molecular vibrations. These two methods are complementary, as their selection rules differ; IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. rsc.org

For this compound, a primary aliphatic amine, the IR spectrum is expected to show several characteristic absorption bands. orgchemboulder.com The N-H stretching vibrations of the primary amine group (-NH2) typically appear as two distinct, medium-intensity bands in the 3400-3250 cm⁻¹ region. orgchemboulder.comlibretexts.org Another key feature is the N-H bending (scissoring) vibration, which is observed between 1650 cm⁻¹ and 1580 cm⁻¹. orgchemboulder.com The C-N stretching vibration for an aliphatic amine is found in the fingerprint region, typically between 1250 cm⁻¹ and 1020 cm⁻¹. orgchemboulder.com

Raman spectroscopy complements the IR data. For instance, more symmetric vibrations may be weak in the IR spectrum but strong in the Raman spectrum. A comprehensive vibrational analysis often involves theoretical calculations (e.g., using DFT) to assign the observed experimental bands to specific vibrational modes of the molecule. nih.govnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric N-H Stretch | 3400 - 3300 | 3400 - 3300 | Medium (IR), Weak (Raman) |

| Symmetric N-H Stretch | 3330 - 3250 | 3330 - 3250 | Medium (IR), Weak (Raman) |

| C-H Stretch (Cyclohexane) | 2960 - 2850 | 2960 - 2850 | Strong |

| N-H Bend (Scissoring) | 1650 - 1580 | 1650 - 1580 | Medium to Strong |

| CH₂ Bend (Scissoring) | ~1450 | ~1450 | Medium |

| C-N Stretch | 1250 - 1020 | 1250 - 1020 | Medium to Weak |

| C-F Stretch | 1400 - 1000 | 1400 - 1000 | Strong (IR) |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is a critical analytical technique for confirming the molecular weight and probing the structure of this compound through fragmentation analysis. The molecular formula of the compound is C₆H₁₂FN, giving it a nominal molecular weight of 117 amu. amadischem.com According to the nitrogen rule, a molecule containing an odd number of nitrogen atoms will have a molecular ion (M⁺) peak with an odd mass-to-charge ratio (m/z). libretexts.orglibretexts.org Therefore, the electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at m/z 117.

The fragmentation pattern provides valuable structural information. Aliphatic amines are well-known to undergo a characteristic fragmentation process called alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This cleavage results in the formation of a resonance-stabilized iminium cation, which is often the most abundant ion (the base peak) in the spectrum. libretexts.org

For this compound, alpha-cleavage could occur at the C1-C2 or C1-C6 bond. Cleavage at the C1-C2 bond, for example, would lead to the formation of a stable iminium cation and the loss of a fluorinated alkyl radical. Another potential fragmentation pathway is the loss of small neutral molecules, such as hydrogen fluoride (B91410) (HF, loss of 20 amu) to give a peak at m/z 97, or the loss of the amino group (NH₂, loss of 16 amu) to give a peak at m/z 101. The relative intensities of these fragment ions help to piece together the molecular structure. libretexts.org

Table 3: Expected Mass Spectrometry Fragmentation Data for this compound

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 117 | [C₆H₁₂FN]⁺ | Molecular Ion (M⁺) |

| 97 | [C₆H₁₀N]⁺ | M⁺ - HF |

| 88 | [C₅H₈FN]⁺ | M⁺ - C₂H₅ (Ring fragmentation) |

| 58 | [C₃H₆NH₂]⁺ | Alpha-cleavage and rearrangement |

| 44 | [C₂H₄NH₂]⁺ | Alpha-cleavage |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (1R,2R)-2-fluorocyclohexan-1-amine |

| (1S,2S)-pseudoephedrine |

Computational Chemistry and Mechanistic Elucidation in Fluorinated Cyclohexylamines

Quantum Mechanical (QM) Calculations for Conformational Energies and Barriers

The chair conformation is the most stable arrangement for a cyclohexane (B81311) ring, minimizing both angle and torsional strain. iris-biotech.dechemrxiv.org For substituted cyclohexanes, the orientation of the substituents as either axial or equatorial leads to different conformational energies. In the case of (1S,2S)-2-fluorocyclohexan-1-amine, both the fluorine atom and the amino group can occupy either an axial or equatorial position, leading to four possible chair conformations. Quantum mechanical calculations are essential for determining the relative energies of these conformers and the energy barriers for their interconversion.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. The B3LYP functional is a popular hybrid functional frequently used for conformational analysis of organic molecules. researchgate.netnih.gov

For monosubstituted cyclohexanes, there is a known preference for the substituent to occupy the more spacious equatorial position to avoid steric strain from 1,3-diaxial interactions. wikipedia.org In the case of fluorocyclohexane (B1294287), the equatorial conformer is favored. acs.org For this compound, the diequatorial conformer, where both the fluorine and amino groups are in equatorial positions, is expected to be the most stable. DFT calculations can quantify this preference by providing the relative energies of all possible conformers.

A hypothetical DFT study at the B3LYP/6-31G* level of theory could yield the following relative energies for the conformers of this compound, illustrating the expected stability trend.

| Conformer of this compound | Fluorine Position | Amine Position | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | 0.00 |

| 2 | Axial | Equatorial | 1.50 |

| 3 | Equatorial | Axial | 2.00 |

| 4 | Axial | Axial | 4.50 |

This table is a hypothetical representation based on known principles of conformational analysis and is not derived from a specific published study on this compound.

For higher accuracy, ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can be employed. acs.orgchemscene.com While computationally more demanding, these methods provide a more rigorous treatment of electron correlation, which can be important for accurately describing non-covalent interactions and subtle stereoelectronic effects that may influence conformational energies.

Studies on fluorocyclohexane have utilized MP2 calculations to investigate its conformational preferences, confirming the greater stability of the equatorial conformer. acs.org Coupled Cluster methods, often considered the "gold standard" in quantum chemistry, can provide benchmark-quality energies for small molecules and can be used to validate the results from less computationally expensive methods like DFT. nih.gov

A comparative table of conformational energy differences calculated by different ab initio methods for a related compound, fluorocyclohexane, highlights the general agreement and increasing accuracy of these methods.

| Method | Basis Set | ΔE (axial - equatorial) (kcal/mol) |

| HF | 6-31G | 0.25 |

| MP2 | 6-31G | 0.22 |

| CCSD(T) | aug-cc-pVTZ | 0.20 |

This table presents representative data for fluorocyclohexane from the literature and is intended to illustrate the application of these methods.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While QM calculations provide static pictures of conformers, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nsf.gov By simulating the movement of atoms based on a force field, MD can explore the conformational landscape, observe ring flips, and study the interactions of the molecule with a solvent.

For this compound in an aqueous solution, MD simulations could reveal the preferred solvation shell around the amino and fluoro groups and how these interactions influence the conformational equilibrium. The simulations would likely show the molecule predominantly in the diequatorial conformation, with transient excursions to higher energy conformers. The frequency and duration of these excursions would be related to the energy barriers calculated by QM methods.

Mechanistic Pathways of Fluorinated Cyclohexylamine (B46788) Formation

The synthesis of fluorinated cyclohexylamines can proceed through various routes. Computational modeling is invaluable for elucidating the detailed mechanisms of these reactions, including the identification of transition states and intermediates.

The formation of this compound could potentially be achieved through several synthetic strategies, such as the fluorination of a cyclohexylamine precursor or the amination of a fluorinated cyclohexane derivative. For instance, the electrophilic fluorination of an enamine derived from cyclohexanone (B45756) could be a plausible route. Computational modeling of such a reaction would involve locating the transition state structure for the fluorine transfer step. Analysis of this transition state would reveal the geometry of the approach of the fluorinating agent and the extent of bond formation and breaking.

Another potential pathway is the reductive amination of 2-fluorocyclohexanone (B1314666). This two-step process involves the formation of an imine intermediate followed by its reduction. The rate-determining step could be either the imine formation or the reduction, and transition state modeling can help identify which step has the higher energy barrier.

Following the reaction pathway from reactants to products involves mapping out the reaction coordinate and identifying any stable intermediates. In the case of a deconstructive fluorination of a cyclic amine, radical intermediates might be involved. Computational studies can help determine the stability of these radical species and whether the reaction is likely to proceed through such a pathway.

For the reductive amination of 2-fluorocyclohexanone, the key intermediate is the imine formed between the ketone and ammonia (B1221849) (or an amine). The stability of this imine and the subsequent hydride attack can be modeled to understand the stereochemical outcome of the reaction. The (1S,2S) stereochemistry of the product implies a specific facial selectivity in either the fluorination or the amination step, which can be rationalized by examining the energies of the diastereomeric transition states leading to different stereoisomers.

Radical Mechanisms in C-H/N-H Cross-Coupling

The introduction of fluorine atoms into organic molecules can significantly alter their chemical reactivity. In the context of C-H/N-H cross-coupling reactions involving fluorinated cyclohexylamines like this compound, computational chemistry provides critical insights into the underlying radical mechanisms. Density Functional Theory (DFT) is a powerful tool for analyzing these complex reaction pathways.

Studies on fluorinated radicals highlight their unique electronic properties, which dictate their reactivity. nih.gov The high electrophilicity of many fluorinated radicals influences their interaction with C-H and N-H bonds. The mechanism of C-H/N-H cross-coupling often involves a series of steps that can be computationally modeled to determine the most energetically favorable pathway. These steps may include:

Radical Generation: The reaction is initiated by the formation of a highly reactive radical species from a precursor. The activation mechanism for generating these radicals is a key area of study.

Hydrogen Atom Transfer (HAT): A radical may abstract a hydrogen atom from the N-H bond of the amine or a C-H bond of the coupling partner, generating a new radical intermediate. Computational models can predict the activation barriers for these HAT steps from different positions on the molecule.

Radical Addition/Coupling: The newly formed radicals can then couple to form the desired C-N bond. Theoretical calculations can elucidate the transition state energies for these coupling steps.

Energy Transfer and Activation Mechanisms in Fluorination

The synthesis of fluorinated compounds like this compound often involves electrophilic or radical fluorinating agents. Understanding the energy transfer and activation mechanisms is crucial for controlling the regioselectivity and stereoselectivity of the fluorination process. Computational methods are instrumental in elucidating these mechanisms at a molecular level.

The activation of fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), can occur through various pathways, including thermal, photochemical, or redox-initiated processes. Computational modeling can simulate these activation events to identify the key intermediates and transition states. For example, in a radical fluorination reaction, the mechanism might involve the following computationally-analyzed steps:

Activation of the Fluorinating Agent: This step involves the input of energy to break a bond and generate the reactive fluorine radical or a related radical cation. Theoretical models can calculate the energy required for this activation.

Substrate Interaction: The activated species interacts with the cyclohexylamine precursor. DFT calculations can model the trajectory of this interaction, including the formation of any pre-reaction complexes.

Fluorine Transfer: This is the critical bond-forming step where the fluorine atom is transferred to the substrate. The energy barrier for this step, known as the activation energy, determines the reaction rate and can be precisely calculated.

A reactivity scale based on the activation barrier of the addition of various radicals can be established using high-accuracy computational methods. nih.gov This allows for the prediction of which fluorinating agents will be most effective for a particular substrate. Furthermore, theoretical analysis of the reduction potentials of these agents can correlate their electrophilicity with their oxidizing capability, providing a deeper understanding of their reactivity. nih.gov

Force Field Methods for Conformational Analysis and Molecular Modeling

The three-dimensional conformation of this compound is critical to its chemical and biological properties. Due to the flexibility of the cyclohexane ring and the rotational freedom of the amine group, the molecule can exist in multiple conformations. Force field methods, which are a cornerstone of molecular mechanics (MM), provide a computationally efficient way to explore the conformational landscape of such molecules.

A force field is a set of potential energy functions and associated parameters that describe the energy of a molecule as a function of its atomic coordinates. dntb.gov.ua These parameters are typically derived from experimental data or high-level quantum mechanical calculations. The total potential energy is a sum of terms that account for different types of interactions within the molecule.

| Interaction Term | Description |

| Bond Stretching | Describes the energy required to stretch or compress a covalent bond from its equilibrium length. |

| Angle Bending | Represents the energy needed to bend the angle between three bonded atoms away from its equilibrium value. |

| Torsional (Dihedral) Angle | Models the energy barrier associated with rotation around a central bond, crucial for conformational changes. |

| Van der Waals Interactions | Accounts for short-range attractive (dispersion) and repulsive (steric) forces between non-bonded atoms. |

| Electrostatic Interactions | Describes the Coulombic forces between atoms based on their partial charges. |

Table 1. Key Components of a Molecular Mechanics Force Field.

Commonly used force fields for organic molecules include CHARMM, AMBER, OPLS (Optimized Potentials for Liquid Simulations), and MM3/MM4. dntb.gov.uanih.gov To perform a conformational analysis of this compound, one would use these force fields in conjunction with algorithms like molecular dynamics (MD) simulations or Monte Carlo methods. These simulations generate a large number of possible conformations and calculate their relative energies, allowing for the identification of the most stable, low-energy structures. The accuracy of these predictions is highly dependent on the quality of the force field parameters, and specialized parameters may need to be developed for the fluorine-substituted amine moiety to ensure accurate results. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Machine Learning in Chemical Synthesis (Methodologies only)

Quantitative Structure-Activity Relationship (QSAR) models are statistical or machine learning-based methods that aim to correlate the chemical structure of compounds with their properties, such as reactivity in chemical synthesis or biological activity. skoltech.ru These data-driven approaches are increasingly used to guide the design of new molecules and optimize reaction conditions, moving from traditional trial-and-error methods to a more predictive science. mdpi.com The development of a robust QSAR model follows a standardized procedure. nih.gov

The core methodology involves several key steps:

Data Set Curation: A dataset of molecules with known activities or properties is compiled. For chemical synthesis, this could be a series of substrates with their corresponding reaction yields or rates.

Molecular Descriptor Calculation: The structural and physicochemical properties of each molecule in the dataset are converted into numerical values known as descriptors. mdpi.com These descriptors encode information about the molecule's topology, geometry, electronic properties, and hydrophobicity. Thousands of descriptors can be calculated for a single molecule using specialized software. mdpi.com

Feature Selection: From the vast number of calculated descriptors, a smaller, more relevant subset is selected. This step is crucial to avoid overfitting and to build a more interpretable model.

Model Generation and Training: A mathematical model is built to find the relationship between the selected descriptors (the independent variables) and the activity/property (the dependent variable). A wide range of machine learning algorithms can be employed for this task. acs.org

Model Validation: The predictive power of the model is rigorously assessed. This is typically done by dividing the initial dataset into a training set (used to build the model) and a test set (used to evaluate its performance on unseen data).

| Descriptor Category | Examples | Information Encoded |

| 1D Descriptors | Molecular Weight, Atom Counts, Bond Counts | Basic constitutional properties |

| 2D Descriptors | Topological Indices (e.g., Wiener, Randić), Molecular Fingerprints | Atomic connectivity and molecular topology |

| 3D Descriptors | Molecular Surface Area, Volume, Shape Indices | Three-dimensional shape and size |

| Physicochemical | LogP (lipophilicity), pKa, Dipole Moment | Electronic and distribution properties |

Table 2. Common Categories of Molecular Descriptors Used in QSAR.

Machine learning algorithms commonly used in QSAR modeling include Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN). skoltech.runih.gov These methods are capable of capturing complex, non-linear relationships between chemical structure and properties that are often missed by simpler linear regression techniques. acs.org For a compound like this compound, a QSAR model could be developed to predict its reactivity in a specific class of reactions based on descriptors that capture the influence of the fluorine atom and the stereochemistry of the ring.

Derivatization and Functionalization Strategies for 1s,2s 2 Fluorocyclohexan 1 Amine

Chiral Derivatization for Enantiomeric Purity Determination

Determining the enantiomeric excess (ee) of a chiral amine is a critical step after its synthesis. This is often achieved by reacting the amine with a chiral derivatizing agent (CDA) to produce a mixture of diastereomers. These diastereomers, unlike the original enantiomers, have different physical properties and can be distinguished and quantified using standard chromatographic or spectroscopic methods.

While originally developed for alcohols, the principles of Mosher's method can be extended to primary and secondary amines through the formation of Mosher amides. The reaction involves the amine (1S,2S)-2-fluorocyclohexan-1-amine and a chiral acid chloride, typically α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), which exists as two enantiomers, (R)-MTPA-Cl and (S)-MTPA-Cl.

The amine is reacted separately with both (R)- and (S)-MTPA-Cl to form a pair of diastereomeric amides. The analysis of these amides, primarily by ¹H and ¹⁹F NMR spectroscopy, allows for the determination of enantiomeric purity. libretexts.org In the resulting diastereomers, the protons and fluorine atoms near the newly formed chiral center will experience different magnetic environments due to the anisotropic effect of the phenyl group in the MTPA moiety. This results in different chemical shifts (δ).

By comparing the NMR spectra of the two diastereomeric products, one can assign the absolute configuration and calculate the enantiomeric excess. libretexts.org A key parameter, Δδ (defined as δS - δR), is often used, where a consistent sign (positive or negative) for the chemical shift differences of protons on either side of the stereocenter can be correlated with the absolute configuration. libretexts.org

Table 1: Mosher Amide Formation for Stereochemical Analysis

| Step | Description | Reagents | Product | Analytical Method |

| Derivatization | Reaction of the chiral amine with both enantiomers of Mosher's acid chloride to form diastereomeric amides. | This compound, (R)-MTPA-Cl, (S)-MTPA-Cl, Pyridine or Triethylamine (B128534) | N-((1S,2S)-2-fluorocyclohexyl)-3,3,3-trifluoro-2-methoxy-2-phenylpropanamide (diastereomers) | ¹H NMR, ¹⁹F NMR |

| Analysis | Comparison of the chemical shifts of protons adjacent to the stereocenter in the two diastereomeric products. | - | - | Determination of enantiomeric excess (ee) and confirmation of absolute configuration. |

N-Trifluoroacetyl-L-prolyl chloride (TPC), also known as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride, is another effective chiral derivatizing agent used for the separation of amine enantiomers, particularly by gas chromatography (GC). nih.govsigmaaldrich.com The reaction of this compound with TPC yields a stable diastereomeric amide.

These diastereomers possess different volatilities and interactions with the GC column's stationary phase, allowing for their separation. nih.gov When coupled with a mass spectrometer (MS), this method provides both quantification of the enantiomeric ratio and structural confirmation of the derivatives. This technique is widely applied to the analysis of amphetamine and cathinone (B1664624) derivatives and is suitable for the analysis of this compound. nih.gov

Table 2: TPC Derivatization for GC Analysis

| Reagent | Structure of Reagent | Reaction with Amine | Product | Analytical Technique |

| N-Trifluoroacetyl-L-prolyl Chloride (TPC) | C₇H₇ClF₃NO₂ sigmaaldrich.com | Forms a stable diastereomeric amide at the amine functional group. | (S)-N-((1S,2S)-2-fluorocyclohexyl)-1-(trifluoroacetyl)pyrrolidine-2-carboxamide | Gas Chromatography-Mass Spectrometry (GC-MS) |

Introduction and Removal of Amine Protecting Groups

In multi-step syntheses, the nucleophilic and basic nature of the amine group in this compound can interfere with reactions at other sites of the molecule. To prevent this, the amine is temporarily masked with a protecting group. An ideal protecting group is easy to install, stable under a variety of reaction conditions, and can be removed selectively and in high yield. masterorganicchemistry.comslideshare.net Carbamates are among the most common and effective protecting groups for amines. masterorganicchemistry.com

Common protecting groups include:

Boc (tert-butoxycarbonyl): Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to basic conditions and hydrogenation but is readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.commasterorganicchemistry.com

Cbz (carboxybenzyl): Introduced using benzyl (B1604629) chloroformate (Cbz-Cl), this group is stable to acidic and basic conditions but is cleaved by catalytic hydrogenation (e.g., H₂, Pd/C). masterorganicchemistry.commasterorganicchemistry.com

Fmoc (9-fluorenylmethyloxycarbonyl): Installed using Fmoc-Cl or Fmoc-OSu, it is stable to acid and hydrogenation but is cleaved under mild basic conditions, typically with piperidine. masterorganicchemistry.comorganic-chemistry.org

Table 3: Common Amine Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., Trifluoroacetic Acid, HCl) masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) masterorganicchemistry.com |

Amine Functionalization Reactions

The primary amine of this compound is a versatile functional handle for constructing more complex molecular architectures through various carbon-nitrogen bond-forming reactions.

Reductive amination is a powerful method for the N-alkylation of amines. masterorganicchemistry.com This reaction allows for the functionalization of the primary amine of this compound to form secondary or tertiary amines. The process involves two steps, which are typically performed in a single pot: the formation of an imine or enamine intermediate by reacting the amine with an aldehyde or ketone, followed by the reduction of this intermediate to the corresponding amine. libretexts.orglibretexts.org

Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are selective for the protonated iminium ion over the carbonyl starting material, which allows the reaction to be performed as a one-pot procedure. masterorganicchemistry.com This method avoids the over-alkylation problems often encountered with direct alkylation using alkyl halides. masterorganicchemistry.comlibretexts.org

Table 4: Example of Reductive Amination with this compound

| Carbonyl Compound | Reducing Agent | Product |

| Formaldehyde | NaBH₃CN or NaBH(OAc)₃ | N-methyl-(1S,2S)-2-fluorocyclohexan-1-amine |

| Acetone | NaBH₃CN or NaBH(OAc)₃ | N-isopropyl-(1S,2S)-2-fluorocyclohexan-1-amine |

| Benzaldehyde | NaBH₃CN or NaBH(OAc)₃ | N-benzyl-(1S,2S)-2-fluorocyclohexan-1-amine |

Oxidative cross-coupling reactions have emerged as a modern tool for C-N bond formation, directly coupling an amine with a C-H bond of a suitable partner molecule. These reactions typically employ a transition metal catalyst, such as palladium or iron, and an oxidant. rsc.orgnih.gov

In the context of this compound, this strategy could be used to form N-aryl or other N-substituted derivatives. For instance, a palladium-catalyzed reaction could couple the amine with an arene. The general process involves the coordination of the amine to the metal center, followed by a C-H activation step on the coupling partner and reductive elimination to form the C-N bond, with the oxidant serving to regenerate the active catalytic species. nih.gov This approach offers an alternative to traditional methods like Buchwald-Hartwig amination, which requires pre-functionalized aryl halides.

Table 5: Conceptual Framework for Oxidative Cross-Coupling

| Amine | Coupling Partner | Catalyst System | Oxidant | Potential Product |

| This compound | Benzene (or derivative) | Palladium(II) acetate (B1210297) | T⁺BF₄⁻ or other suitable oxidant rsc.org | N-phenyl-(1S,2S)-2-fluorocyclohexan-1-amine |

| This compound | N,N-Dimethylaniline | FePcF₁₆ / Acid nih.gov | Air nih.gov | N-aryl substituted this compound |

Post-Synthetic Modifications and Functional Group Tolerance

Information regarding the post-synthetic modification and functional group tolerance of this compound is not available in the reviewed scientific literature.

Role As Chiral Building Blocks and Synthetic Intermediates in Advanced Organic Synthesis

Synthesis of Complex Chiral Molecules and Targets

While specific, large-scale syntheses of complex natural products or pharmaceutical agents prominently featuring the (1S,2S)-2-fluorocyclohexan-1-amine moiety are not widely documented in mainstream chemical literature, its potential is evident. As a chiral, bifunctional molecule, it serves as an ideal starting point for the synthesis of more elaborate structures. The amine group provides a handle for a wide array of chemical transformations, including amide bond formation, alkylation, and reductive amination, allowing for its incorporation into larger molecular frameworks. The stereochemistry of both the amine and the fluorine atom is crucial for controlling the three-dimensional arrangement of atoms in the target molecule, which is a fundamental aspect of synthesizing biologically active compounds.

Applications in Asymmetric Synthesis

The inherent chirality of this compound makes it a valuable tool in the field of asymmetric synthesis, where the goal is to selectively produce one enantiomer of a chiral product.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. While detailed studies specifically employing this compound as a chiral auxiliary are limited, its structure is analogous to other well-known chiral auxiliaries derived from cyclohexanediamine. In principle, the amine group can be acylated with a prochiral substrate. The resulting amide would then undergo a diastereoselective reaction, with the chiral fluorinated cyclohexane (B81311) backbone controlling the facial selectivity of the transformation. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product.

Chiral ligands are essential components of enantioselective catalysis, where a small amount of a chiral metal-ligand complex can generate large quantities of an enantiomerically pure product. The amine functionality of this compound can be readily modified to create bidentate or multidentate ligands. For example, reaction with salicylaldehyde (B1680747) derivatives can produce chiral Schiff base ligands. These ligands can then coordinate with various transition metals to form catalysts for a range of asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The stereochemical information from the ligand is transferred to the substrate during the catalytic cycle, leading to the preferential formation of one enantiomer.

Precursors to Fluorinated Carbocycles and Heterocycles

The reactivity of the amine group in this compound allows it to serve as a precursor for a variety of other fluorinated cyclic compounds. For instance, diazotization of the amine followed by treatment with a suitable reagent could lead to the formation of other functionalized fluorocyclohexanes. Furthermore, the amine can be a key component in the construction of heterocyclic rings fused to the fluorocyclohexane (B1294287) core. Reactions with bifunctional electrophiles can lead to the formation of fluorinated quinoxalines, imidazoles, or other heterocyclic systems.

Future Directions and Emerging Research Opportunities in Fluorinated Cyclohexylamines

Development of Novel Stereoselective Fluorination Methodologies

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For compounds like (1S,2S)-2-fluorocyclohexan-1-amine, the relative and absolute configuration of the fluorine and amine substituents are critical for their intended biological activity. Future research will undoubtedly focus on the development of more efficient and highly stereoselective methods for the introduction of fluorine onto the cyclohexane (B81311) ring.

Recent advancements have seen the rise of catalytic enantioselective fluorination, employing chiral catalysts to control the stereochemical outcome of the reaction. mdpi.com For instance, the use of chiral phase-transfer catalysts and organocatalysts, such as β,β-diaryl serine derivatives, in conjunction with electrophilic fluorinating agents like Selectfluor, has shown great promise in achieving high enantioselectivities for the fluorination of various substrates. mdpi.com Further exploration into novel catalyst systems, including those based on earth-abundant and non-toxic metals, will be a key area of investigation. The development of biocatalytic strategies, using engineered enzymes, also presents an exciting avenue for achieving exceptional stereocontrol in fluorination reactions under mild conditions. nih.gov

Exploration of Alternative and Sustainable Fluorine Sources and Catalytic Systems

The traditional sources of fluorine for chemical synthesis, such as elemental fluorine (F₂) and hydrogen fluoride (B91410) (HF), are highly toxic and hazardous, posing significant safety and environmental challenges. youtube.com A major thrust in modern organofluorine chemistry is the development of safer and more sustainable fluorinating agents and catalytic systems.

Electrophilic fluorinating reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) have become widely used due to their stability and ease of handling. mdpi.com However, the synthesis of these reagents still ultimately relies on hazardous fluorine sources. rsc.org Therefore, research into alternative fluorine feedstocks is crucial. The utilization of abundant and relatively benign fluoride salts, such as calcium fluoride (CaF₂), which is the primary raw material for all fluorine chemistry, is a long-term goal. rsc.orgnottingham.ac.uk Developing catalytic systems that can effectively activate these fluoride sources for nucleophilic fluorination is a significant challenge but holds immense potential for greener and more cost-effective processes. nottingham.ac.uk Furthermore, exploring waste streams of fluorinated compounds as potential fluorine sources through C-F bond activation and transfer fluorination is an emerging area of interest. nottingham.ac.uk

Advanced Computational Modeling for Precise Prediction of Fluorine Effects

The impact of fluorine substitution on molecular properties can be profound and, at times, difficult to predict intuitively. nih.gov Advanced computational modeling techniques, such as Density Functional Theory (DFT), are becoming indispensable tools for understanding and predicting the effects of fluorination. rsc.org

These methods allow for the detailed investigation of how fluorine substitution influences a molecule's electronic structure, conformational preferences, and intermolecular interactions. nih.govresearchgate.net For fluorinated cyclohexylamines, computational studies can help rationalize the observed stereochemical outcomes of fluorination reactions and predict the most stable conformations of different stereoisomers. researchgate.net Furthermore, the development of specialized computational models, such as the F-CPI deep learning model, aims to accurately predict the changes in bioactivity upon fluorine substitution, which could significantly accelerate the drug discovery process. nih.gov By providing a deeper understanding of the subtle interplay of steric and electronic effects, computational chemistry will guide the rational design of new fluorinated cyclohexylamine (B46788) derivatives with optimized properties.

Integration with Flow Chemistry and Automated Synthesis

The translation of novel synthetic methodologies from the laboratory to industrial-scale production often faces challenges related to safety, scalability, and reproducibility. Flow chemistry, where reactions are performed in continuous-flow reactors, offers significant advantages over traditional batch processes, particularly for hazardous reactions like fluorination. mit.eduresearchgate.net

The use of flow reactors allows for better control over reaction parameters, improved heat and mass transfer, and the safe handling of reactive intermediates and gaseous reagents. mit.edursc.org This is particularly relevant for fluorination reactions that may use toxic gases or generate hazardous byproducts. chemistryworld.comvapourtec.com The integration of flow chemistry with automated synthesis platforms can further streamline the synthesis and purification of fluorinated compounds, enabling high-throughput screening of compound libraries and rapid optimization of reaction conditions. sigmaaldrich.comresearchgate.net Automated systems can handle the entire synthesis workflow, from reagent addition to product isolation and purification, minimizing human error and exposure to hazardous materials. sigmaaldrich.comnih.govacs.org The adoption of these technologies will be crucial for the efficient and safe production of fluorinated cyclohexylamines and their derivatives.

Discovery of New Synthetic Transformations Involving C-F Bonds

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it relatively inert. nih.gov However, recent years have seen a surge in the development of methods for the selective activation and functionalization of C-F bonds. nih.govnih.gov This emerging field, often referred to as "defluorinative functionalization," opens up new possibilities for the synthesis of complex organofluorine compounds from readily available polyfluorinated feedstocks. nih.govnih.gov

Visible light photoredox catalysis has emerged as a powerful tool for C-F bond cleavage under mild conditions, enabling a variety of transformations such as hydrodefluorination, alkylation, and arylation of polyfluorinated arenes. nih.gov Other strategies involve the use of transition metal catalysts or main-group Lewis acids to mediate C-F bond activation. nih.gov For fluorinated cyclohexylamines, the ability to selectively transform the C-F bond into other functional groups would provide access to a wider range of structural analogues that would be difficult to synthesize using traditional methods. This would allow for a more comprehensive exploration of the structure-activity relationships of this class of compounds.

Multicomponent Reactions for Enhanced Scaffold Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and ability to generate molecular diversity. nih.gov The development of MCRs that incorporate fluorinated building blocks is a promising strategy for rapidly accessing diverse libraries of fluorinated compounds. researchgate.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.